6-Chloro-2-(3,4-dimethylphenyl)imidazo[1,2-a]pyridine
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Overview
Description
6-Chloro-2-(3,4-dimethylphenyl)imidazo[1,2-a]pyridine is a heterocyclic compound that belongs to the imidazo[1,2-a]pyridine class. These compounds are known for their wide range of applications in medicinal chemistry due to their unique structural properties and biological activities .
Preparation Methods
The synthesis of 6-Chloro-2-(3,4-dimethylphenyl)imidazo[1,2-a]pyridine typically involves the condensation of 2-aminopyridine with various substrates, such as aldehydes or alkenes . One common method is the Groebke-Blackburn three-component reaction, which involves the condensation of 2-aminopyridine, an aldehyde, and an isonitrile . Industrial production methods often focus on optimizing reaction conditions to improve yield and reduce environmental impact .
Chemical Reactions Analysis
6-Chloro-2-(3,4-dimethylphenyl)imidazo[1,2-a]pyridine undergoes various chemical reactions, including:
Oxidation: This reaction can be catalyzed by metal-free oxidation agents.
Reduction: Commonly involves the use of reducing agents like sodium borohydride.
Substitution: Halogenation and other substitution reactions are facilitated by reagents such as halogens and nucleophiles.
Major products formed from these reactions include various substituted imidazo[1,2-a]pyridine derivatives, which can exhibit different biological activities .
Scientific Research Applications
6-Chloro-2-(3,4-dimethylphenyl)imidazo[1,2-a]pyridine has numerous applications in scientific research:
Chemistry: Used as a scaffold for the synthesis of various bioactive molecules.
Biology: Studied for its potential as an antimicrobial and antituberculosis agent.
Medicine: Investigated for its potential therapeutic effects in treating infectious diseases.
Industry: Utilized in the development of new materials due to its unique structural properties.
Mechanism of Action
The mechanism of action of 6-Chloro-2-(3,4-dimethylphenyl)imidazo[1,2-a]pyridine involves its interaction with specific molecular targets and pathways. For instance, it has been shown to inhibit certain enzymes and proteins involved in bacterial cell wall synthesis, leading to antimicrobial effects . The exact molecular targets and pathways can vary depending on the specific biological activity being studied .
Comparison with Similar Compounds
6-Chloro-2-(3,4-dimethylphenyl)imidazo[1,2-a]pyridine can be compared with other imidazo[1,2-a]pyridine derivatives, such as:
2-(2,4-Dimethylphenyl)imidazo[1,2-a]pyridine: Similar structure but lacks the chloro substituent, which can affect its biological activity.
8-Chloro-6-(trifluoromethyl)imidazo[1,2-a]pyridine: Contains a trifluoromethyl group, which can enhance its potency against certain targets.
These comparisons highlight the unique properties of this compound, such as its specific substituents that contribute to its distinct biological activities .
Properties
Molecular Formula |
C15H13ClN2 |
---|---|
Molecular Weight |
256.73 g/mol |
IUPAC Name |
6-chloro-2-(3,4-dimethylphenyl)imidazo[1,2-a]pyridine |
InChI |
InChI=1S/C15H13ClN2/c1-10-3-4-12(7-11(10)2)14-9-18-8-13(16)5-6-15(18)17-14/h3-9H,1-2H3 |
InChI Key |
DDHFPOODLFSCRH-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=C(C=C1)C2=CN3C=C(C=CC3=N2)Cl)C |
Origin of Product |
United States |
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